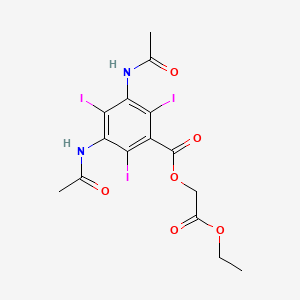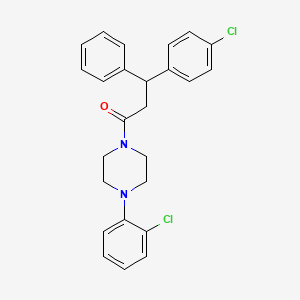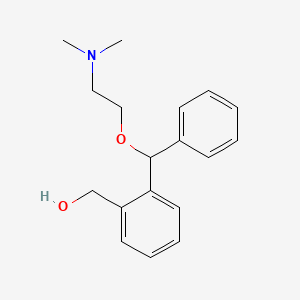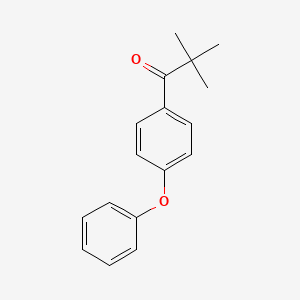
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide typically involves a multi-step process. The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups. This is followed by the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium ethoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-2-(2-cyanoethoxy)ethylamino-4-methoxyphenylpropionamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modify the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diethylamino)phenylbenzamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(diallylamino)-4-methoxyphenylacetamide
- N-2-(2-Chloro-4,6-dinitrophenyl)azo-5-(ethylamino)-4-(2-methoxyethoxy)phenylacetamide .
Uniqueness
Its cyanoethoxy and methoxy groups, in particular, differentiate it from other similar compounds and contribute to its specific properties and uses .
Propiedades
Número CAS |
66693-27-4 |
|---|---|
Fórmula molecular |
C21H22ClN7O7 |
Peso molecular |
519.9 g/mol |
Nombre IUPAC |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O7/c1-3-20(30)25-15-11-17(24-6-8-36-7-4-5-23)19(35-2)12-16(15)26-27-21-14(22)9-13(28(31)32)10-18(21)29(33)34/h9-12,24H,3-4,6-8H2,1-2H3,(H,25,30) |
Clave InChI |
BTZJHLSNGVJBBH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCOCCC#N |
Key on ui other cas no. |
66693-27-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















